molecular formula C23H17N3OS B2720670 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone CAS No. 670270-12-9

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone

Cat. No.: B2720670
CAS No.: 670270-12-9
M. Wt: 383.47
InChI Key: WLOUEMIAJSTIRO-UHFFFAOYSA-N
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Description

2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone is a useful research compound. Its molecular formula is C23H17N3OS and its molecular weight is 383.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed towards the synthesis of novel heterocyclic systems incorporating elements of the given compound's structure. For instance, the synthesis of naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems has been explored, highlighting the synthetic potential of naphthalene series o-quinone methides for preparing condensed azolo-1,3-oxazines (Osyanin, Osipov, & Klimochkin, 2012). Similarly, the synthesis and photophysical characterization of dihydroquinazolinone derivatives have been studied, with emphasis on understanding the spectral and intramolecular charge transfer characteristics through absorption and emission spectroscopy (Pannipara et al., 2017).

Biological Activities

The exploration of antioxidant and anticancer activities of novel derivatives bearing semicarbazide, thiosemicarbazide, and various other moieties has been a significant focus. Novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives have shown promising antioxidant activity, with some derivatives exhibiting anticancer potential against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020). Additionally, the utility of 1-(4-substituted aminophenyl)ethanones in heterocyclic synthesis for biological and medicinal exploration has been reviewed, highlighting their critical role as intermediates for the synthesis of various biologically active systems (Salem et al., 2021).

Chemical Stability and Modulation of Biological Pathways

The chemical stability, structure, and in vitro cytotoxic properties of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety have been investigated, revealing potential as anticancer agents with specific cytotoxic effects on human tumor cell lines (Korcz et al., 2018). This research underscores the importance of structural motifs found in compounds related to “2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-1-(naphthalen-2-yl)ethanone” for developing new therapeutic agents.

Properties

IUPAC Name

2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-1-naphthalen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3OS/c1-15-12-22-24-25-23(26(22)20-9-5-4-8-19(15)20)28-14-21(27)18-11-10-16-6-2-3-7-17(16)13-18/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOUEMIAJSTIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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